{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol
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Overview
Description
{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol is an organic compound that features a naphtho[1,2-b]thiophene moiety linked to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol typically involves the reaction of naphtho[1,2-b]thiophene with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the naphtho[1,2-b]thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol is unique due to its specific structural arrangement, which combines the properties of naphtho[1,2-b]thiophene and phenylmethanol
Properties
CAS No. |
88220-19-3 |
---|---|
Molecular Formula |
C20H16OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[2-(benzo[g][1]benzothiol-2-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C20H16OS/c21-13-17-7-2-1-6-15(17)11-18-12-16-10-9-14-5-3-4-8-19(14)20(16)22-18/h1-10,12,21H,11,13H2 |
InChI Key |
CLYJYHIBVQKLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CC4=CC=CC=C4CO |
Origin of Product |
United States |
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